
5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound . It is part of a class of compounds known as heterocyclic pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are integral parts of DNA and RNA and have diverse pharmacological properties .
Scientific Research Applications
Drug Discovery and Development
This compound can serve as a building block in the synthesis of pharmaceutical drugs. Its structure, which includes a piperidine ring , is commonly found in many therapeutic agents due to its bioactive properties . The bromine atom present in the compound can act as a good leaving group, allowing for further chemical modifications. This versatility makes it valuable in the early stages of drug discovery, where researchers seek to develop new molecules with potential biological activity.
Antiviral Research
In the field of antiviral research, derivatives of this compound could be synthesized and tested for their efficacy against various viruses. For instance, isatin derivatives, which can be synthesized from similar compounds, have shown promise as broad-spectrum antiviral agents . By modifying the core structure of 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine , researchers could potentially develop new antiviral drugs.
Pharmacology
Pharmacologically, the compound could be explored for its interaction with various drug targets. Piperidine derivatives are known to have a wide range of pharmacological activities, including acting as central nervous system stimulants, antihistamines, and antihypertensives . This compound could be a key intermediate in synthesizing drugs with similar effects.
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or interfering with substrate binding .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
properties
IUPAC Name |
5-bromo-2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3S/c15-11-7-17-14(18-8-11)22-12-3-2-6-19(10-12)23(20,21)13-4-1-5-16-9-13/h1,4-5,7-9,12H,2-3,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNAZBZWJPGQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

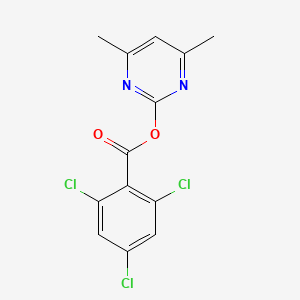
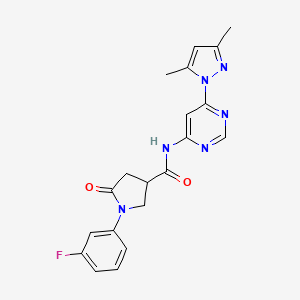
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/no-structure.png)
![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)
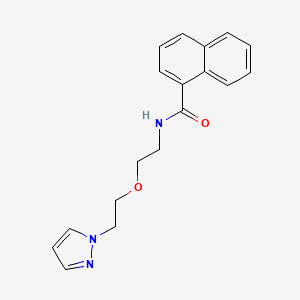
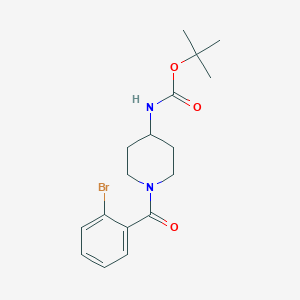
![14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2983610.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2983614.png)
![3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B2983616.png)
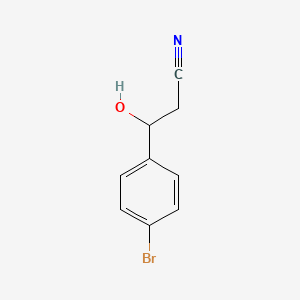

![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)
